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MAT2A inhibitor 3 -

MAT2A inhibitor 3

Catalog Number: EVT-7573741
CAS Number:
Molecular Formula: C16H14ClN3O
Molecular Weight: 299.75 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Methionine adenosyltransferase 2A inhibitor 3, commonly referred to as MAT2A inhibitor 3, is a compound that selectively inhibits the enzyme methionine adenosyltransferase 2A. This enzyme plays a crucial role in the synthesis of S-adenosylmethionine, a key methyl donor involved in various biological processes, including methylation reactions and cellular proliferation. MAT2A is particularly significant in cancer biology, as its dysregulation is implicated in several types of cancer, making its inhibitors potential therapeutic agents.

Source

MAT2A inhibitor 3 has been identified through high-throughput screening of small molecules aimed at targeting the methionine metabolism pathway. The compound is part of a series of inhibitors developed to explore the therapeutic potential of inhibiting MAT2A in cancer cells, especially those with specific metabolic vulnerabilities such as MTAP deletions.

Classification

MAT2A inhibitor 3 belongs to a class of compounds known as small molecule inhibitors. It is specifically designed to target and inhibit the activity of methionine adenosyltransferase 2A, distinguishing it from other types of inhibitors that may affect different pathways or enzymes.

Synthesis Analysis

Methods

The synthesis of MAT2A inhibitor 3 typically involves several organic chemistry techniques, including:

  1. High-Throughput Screening: Initial identification of potential inhibitors through screening libraries of small molecules.
  2. Structure-Based Drug Design: Utilizing crystallographic data and molecular modeling to optimize the chemical structure for better binding affinity to MAT2A.
  3. Chemical Reactions: Employing various organic reactions such as cyclization, substitution, and functional group modifications to achieve the desired molecular structure.

Technical Details

The synthetic route often includes:

  • Reagents: Specific reagents are chosen based on their ability to facilitate the desired transformations while minimizing by-products.
  • Purification Techniques: After synthesis, compounds are typically purified using chromatography methods like HPLC (High-Performance Liquid Chromatography) to ensure high purity levels necessary for biological testing.
Molecular Structure Analysis

Structure

MAT2A inhibitor 3 features a unique molecular structure that allows it to interact effectively with the active site of methionine adenosyltransferase 2A. The precise three-dimensional configuration is crucial for its inhibitory activity.

Data

The molecular formula and weight, along with key structural features such as functional groups and stereochemistry, are documented through techniques like NMR (Nuclear Magnetic Resonance) spectroscopy and X-ray crystallography. These analyses provide insights into how the compound fits into the enzyme's active site.

Chemical Reactions Analysis

Reactions

MAT2A inhibitor 3 undergoes specific chemical reactions that facilitate its interaction with methionine adenosyltransferase 2A. These reactions include:

  1. Binding Interactions: The compound competes with substrates such as L-methionine and ATP for binding to the active site of MAT2A.
  2. Inhibition Mechanism: The binding of MAT2A inhibitor 3 disrupts the normal catalytic activity of MAT2A, leading to decreased production of S-adenosylmethionine.

Technical Details

Kinetic studies often characterize these reactions, revealing parameters such as IC50 values (the concentration required to inhibit 50% of enzyme activity) and kinetic inhibition mechanisms (competitive vs. noncompetitive).

Mechanism of Action

Process

The mechanism by which MAT2A inhibitor 3 exerts its effects involves:

  1. Competitive Inhibition: The compound binds to the active site of methionine adenosyltransferase 2A, preventing substrate access.
  2. Reduction of S-adenosylmethionine Levels: By inhibiting MAT2A activity, the compound leads to decreased levels of S-adenosylmethionine within cells, which can impact various methylation-dependent processes.

Data

Experimental data from assays measuring S-adenosylmethionine levels post-treatment with MAT2A inhibitor 3 demonstrate a dose-dependent reduction in SAM levels, correlating with increased cytotoxicity in cancer cell lines.

Physical and Chemical Properties Analysis

Physical Properties

MAT2A inhibitor 3 exhibits distinct physical properties including:

  • Solubility: Solubility characteristics in various solvents are critical for formulation and biological testing.
  • Stability: Stability under physiological conditions ensures that the compound remains effective during experiments.

Chemical Properties

Chemical properties such as pKa (acid dissociation constant), logP (partition coefficient), and reactivity profiles are essential for understanding how the compound behaves in biological systems. These properties influence absorption, distribution, metabolism, and excretion profiles.

Applications

Scientific Uses

MAT2A inhibitor 3 has several applications in scientific research:

  • Cancer Research: It is primarily explored for its potential in treating cancers characterized by dysregulated methionine metabolism.
  • Metabolic Studies: The compound serves as a tool for studying methionine metabolism pathways and their implications in health and disease.
  • Drug Development: As part of ongoing drug discovery efforts targeting MAT2A, it contributes to developing new therapeutic strategies against tumors with specific metabolic dependencies.
Biological Rationale for MAT2A Targeting in Oncology

Methionine Cycle Dysregulation in MTAP-Deleted Malignancies

The methionine cycle is a fundamental metabolic pathway governing cellular methylation reactions and polyamine synthesis. In approximately 15% of human cancers—including glioblastoma, pancreatic adenocarcinoma, and non-small cell lung cancer—homozygous deletion of the MTAP gene occurs due to its co-localization with the CDKN2A tumor suppressor locus on chromosome 9p21 [1] [6]. MTAP encodes methylthioadenosine phosphorylase, the sole enzyme responsible for catabolizing methylthioadenosine (MTA) into adenine and 5-methylthioribose-1-phosphate for methionine salvage [2] [8]. MTAP loss leads to profound metabolic dysregulation characterized by intracellular accumulation of MTA (reaching 100–500 µM) and compensatory dependence on de novo methionine metabolism via MAT2A (methionine adenosyltransferase 2A) [6] [7]. MAT2A catalyzes the ATP-dependent formation of S-adenosylmethionine (SAM), the universal methyl donor for epigenetic modifications. Cancer cells with MTAP deletion exhibit >50% reduction in SAM pools compared to MTAP-intact counterparts, creating a unique metabolic vulnerability [1] [8].

Table 1: Metabolic Consequences of MTAP Deletion in Cancer Cells

Metabolic ParameterMTAP-Intact CellsMTAP-Deleted Cells
Intracellular MTAUndetectable (<1 µM)100–500 µM
SAM Pool SizeNormal (∼80 µM)Reduced by >50%
Methionine SalvageFunctional via MTAPAbsent
Primary SAM SourceMAT1A (liver) / MAT2A (extrahepatic)MAT2A-dependent

Synthetic Lethality Between MAT2A Inhibition and MTAP Loss

Synthetic lethality arises when simultaneous perturbation of two genes is fatal to a cell, whereas individual perturbations are viable. MTAP deletion creates a conditional dependency on MAT2A, rendering cancer cells exquisitely sensitive to MAT2A inhibition [1] [6] [8]. Mechanistically, accumulated MTA in MTAP-null cells partially inhibits PRMT5—a SAM-dependent arginine methyltransferase. Further reduction of SAM via MAT2A inhibition (e.g., by MAT2A inhibitor 3, IC₅₀ < 200 nM) synergistically cripples PRMT5 activity, driving catastrophic failure of spliceosome function and genome integrity [6] [8]. In contrast, MTAP-intact cells efficiently clear MTA and maintain SAM homeostasis, tolerating MAT2A suppression. Preclinical studies demonstrate that MAT2A inhibitor 3 selectively inhibits proliferation in MTAP-null models (IC₅₀ 0.1–0.5 µM) while sparing MTAP-wild-type cells (IC₅₀ > 10 µM) [1] [9]. This differential toxicity underpins the therapeutic window exploited by MAT2A inhibitors.

Table 2: Preclinical Efficacy of MAT2A Inhibitors in MTAP-Deleted Models

Cancer TypeCell Line/ModelMAT2A InhibitorKey Outcome
Colorectal CarcinomaHCT116 MTAP−/−MAT2A inhibitor 3>90% growth inhibition at 1 µM
GlioblastomaGSC MTAP−/−AG-270 (clinical analog)Tumor regression in xenografts
Lung AdenocarcinomaH460 MTAP−/−PF-9366Synergy with taxanes (CI<0.3)
Pancreatic CancerCAPAN-1SCR-7952Apoptosis induction via PRMT5 suppression

SAM Depletion as a Therapeutic Vulnerability in Epigenetic Regulation

MAT2A inhibition depletes intracellular SAM by >70%, disrupting methylation fluxes critical for cancer cell survival [7] [8]. The most consequential impact occurs within the epigenetic machinery:

  • PRMT5 Dysregulation: SAM depletion abrogates symmetric dimethylarginine (SDMA) catalysis by PRMT5, impairing the maturation of spliceosomal small nuclear ribonucleoproteins (snRNPs). This induces widespread intron retention (e.g., in FANCA, DNAJB1), defective pre-mRNA splicing, and accumulation of R-loops—DNA:RNA hybrids that cause replication stress and double-strand breaks [6] [8].
  • Histone Methylation: Global histone methylation (H3K4me3, H3K9me2, H3K27me3, H3K36me3) is significantly reduced under SAM depletion. In cisplatin-resistant lung cancer cells (H460/DDP), MAT2A inhibition by PF-9366 specifically decreases H3K9me2 and H3K36me3, reactivating tumor suppressor genes silenced by heterochromatinization [3].
  • Transcriptomic Reprogramming: RNA-seq analyses reveal that MAT2A inhibitor 3 alters expression of >1,500 genes in MTAP-null cells, including downregulation of DNA repair (BRCA1, FANCD2) and cell cycle regulators (CDK6), while upregulating pro-apoptotic factors (NOXA, BAX) [3] [8].

PRMT5-MTA Competitive Binding Dynamics in MTAP-Null Systems

PRMT5 possesses a structurally unique binding pocket that preferentially accommodates MTA over SAM. Biochemical studies show PRMT5 has a 40-fold higher affinity for MTA (Kᵢ = 0.26 µM) than for SAM (Kₘ = 10.3 µM) [5] [8]. In MTAP-deleted cells, endogenous MTA accumulates to supraphysiological levels (∼300 µM), occupying >60% of PRMT5’s SAM-binding sites and reducing its methyltransferase activity by ∼50% [2] [6]. MAT2A inhibitors like MAT2A inhibitor 3 exacerbate this inhibition by lowering SAM concentrations, thereby increasing the MTA:SAM ratio—a critical determinant of PRMT5 suppression. Competitive binding assays confirm that MTA and SAM-competitive PRMT5 inhibitors (e.g., GSK3326595) bind adjacent but non-identical sites on PRMT5, enabling cooperative inhibition when combined with MAT2A blockade [5] [7]. This synergy is absent with substrate-competitive PRMT5 inhibitors (e.g., EPZ01566), which do not leverage the MTA-mediated allosteric effects [7].

Table 3: Classification of PRMT5 Inhibitors and Synergy with MAT2A Blockade

PRMT5 Inhibitor ClassRepresentative CompoundBinding SiteSynergy with MAT2A InhibitorsMechanistic Basis
SAM-competitiveGSK3326595SAM-binding pocketStrong (CI<0.2)Aggravated SAM competition
MTA-cooperativeJNJ-64619178SAM-adjacent allosteric siteStrong (CI<0.3)Enhanced MTA occupancy
Substrate-competitiveEPZ01566Substrate arginine tunnelWeak/no synergy (CI>0.9)Independent of SAM/MTA dynamics

Properties

Product Name

MAT2A inhibitor 3

IUPAC Name

7-chloro-4-(dimethylamino)-1-phenylquinazolin-2-one

Molecular Formula

C16H14ClN3O

Molecular Weight

299.75 g/mol

InChI

InChI=1S/C16H14ClN3O/c1-19(2)15-13-9-8-11(17)10-14(13)20(16(21)18-15)12-6-4-3-5-7-12/h3-10H,1-2H3

InChI Key

JMLJEYLWRAPHBL-UHFFFAOYSA-N

SMILES

CN(C)C1=NC(=O)N(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3

Canonical SMILES

CN(C)C1=NC(=O)N(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3

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